molecular formula C8H5ClFIO2 B14077537 Methyl 3-chloro-4-fluoro-5-iodobenzoate

Methyl 3-chloro-4-fluoro-5-iodobenzoate

Cat. No.: B14077537
M. Wt: 314.48 g/mol
InChI Key: QRQWHGFBEBJDNL-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H5ClFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and iodine atoms, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method is the halogenation of methyl benzoate derivatives. The process may involve:

    Nitration: of methyl benzoate to introduce a nitro group.

    Reduction: of the nitro group to an amino group.

    Diazotization: followed by to introduce the halogen atoms (chlorine, fluorine, and iodine) at specific positions on the benzene ring.

    Esterification: to form the final methyl ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-fluoro-5-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-chloro-4-fluoro-5-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-fluoro-5-iodobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-iodobenzoate
  • Methyl 4-chloro-3-fluoro-5-iodobenzoate
  • Methyl 3-bromo-4-fluoro-5-iodobenzoate

Uniqueness

Methyl 3-chloro-4-fluoro-5-iodobenzoate is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique substitution pattern can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5ClFIO2

Molecular Weight

314.48 g/mol

IUPAC Name

methyl 3-chloro-4-fluoro-5-iodobenzoate

InChI

InChI=1S/C8H5ClFIO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,1H3

InChI Key

QRQWHGFBEBJDNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)F)Cl

Origin of Product

United States

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